molecular formula C16H31NO B12612010 N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine CAS No. 920280-55-3

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine

Cat. No.: B12612010
CAS No.: 920280-55-3
M. Wt: 253.42 g/mol
InChI Key: RVGCHHACUHCYJK-UHFFFAOYSA-N
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Description

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is an organic compound with the molecular formula C16H31NO It is a cycloheptanamine derivative, characterized by the presence of an ethoxymethyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride. This results in the formation of 4-(ethoxymethyl)cyclohexanone.

    Amination Reaction: The 4-(ethoxymethyl)cyclohexanone is then subjected to reductive amination with cycloheptanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the initial formation of the cyclohexyl intermediate.

    Continuous Flow Systems: Employing continuous flow systems for the amination reaction to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines, amides.

Scientific Research Applications

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the cycloheptanamine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the ethoxymethyl and cycloheptanamine moieties.

    Cycloheptanamine: Contains the cycloheptane ring but lacks the ethoxymethyl group.

    N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of the ethoxymethyl group.

Uniqueness

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is unique due to the presence of both the ethoxymethyl group and the cycloheptanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

920280-55-3

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine

InChI

InChI=1S/C16H31NO/c1-2-18-13-14-9-11-16(12-10-14)17-15-7-5-3-4-6-8-15/h14-17H,2-13H2,1H3

InChI Key

RVGCHHACUHCYJK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)NC2CCCCCC2

Origin of Product

United States

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